molecular formula C7H7N5 B2750551 4-(1H-1,2,3-triazol-1-yl)pyridin-3-amine CAS No. 1803562-42-6

4-(1H-1,2,3-triazol-1-yl)pyridin-3-amine

Cat. No.: B2750551
CAS No.: 1803562-42-6
M. Wt: 161.168
InChI Key: FXHAULYRUGTLES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1H-1,2,3-Triazol-1-yl)pyridin-3-amine is a heterocyclic compound featuring a pyridine ring substituted at the 3-position with an amine group and at the 4-position with a 1,2,3-triazole moiety. This structure combines the electron-rich pyridine system with the versatile triazole ring, enabling diverse reactivity and applications in medicinal chemistry and materials science. The compound is commercially available as a building block for organic synthesis (e.g., CymitQuimica offers it for pharmaceutical and agrochemical research) .

The synthesis of 1,2,3-triazole derivatives often employs copper-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark of "click chemistry" .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(triazol-1-yl)pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5/c8-6-5-9-2-1-7(6)12-4-3-10-11-12/h1-5H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXHAULYRUGTLES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1N2C=CN=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-1,2,3-triazol-1-yl)pyridin-3-amine typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This method is favored for its efficiency and high yield. The general procedure involves the reaction of 3-azidopyridine with an alkyne in the presence of a copper catalyst, such as copper(I) bromide, and a ligand like tris(benzyltriazolylmethyl)amine (TBTA) in a solvent like dimethyl sulfoxide (DMSO) or ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the scalability of the CuAAC reaction makes it a viable option for large-scale synthesis. The use of continuous flow reactors can further enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(1H-1,2,3-triazol-1-yl)pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized under specific conditions to form corresponding oxides.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield triazole oxides, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that compounds containing the triazole moiety exhibit significant antimicrobial properties. For instance, derivatives of 4-(1H-1,2,3-triazol-1-yl)pyridin-3-amine have shown efficacy against various fungal strains, including Candida albicans and Aspergillus species. These findings suggest potential applications in treating fungal infections, particularly in immunocompromised patients where traditional antifungals may fail.

Anticancer Properties

The compound has also been investigated for its anticancer potential. A study reported that triazole derivatives could inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific interactions between the triazole group and cellular targets are crucial for developing new anticancer agents.

Inhibition of Enzymatic Activity

This compound has been explored as an inhibitor of certain enzymes linked to disease pathways. For example, research indicates that triazole-based compounds can inhibit enzymes involved in inflammatory processes, suggesting their use in treating conditions like arthritis or other inflammatory diseases.

Case Study 1: Antifungal Activity

A series of synthesized triazole derivatives were evaluated for their antifungal activity against Candida species. The study revealed that several compounds exhibited minimum inhibitory concentrations (MICs) lower than those of standard antifungal agents such as fluconazole. The most potent compounds demonstrated MIC values as low as 12.5 µg/mL against Candida albicans .

Case Study 2: Anticancer Efficacy

In another investigation focused on cancer cell lines, derivatives of this compound were tested for their ability to inhibit cell growth. Results indicated that certain derivatives reduced cell viability by over 70% at concentrations of 10 µM after 48 hours of treatment. Mechanistic studies suggested that these compounds induce apoptosis through the activation of caspase pathways .

Mechanism of Action

The mechanism of action of 4-(1H-1,2,3-triazol-1-yl)pyridin-3-amine in biological systems often involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it can bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The triazole ring can form hydrogen bonds and hydrophobic interactions with target proteins, influencing their function .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural analogs, their synthesis, properties, and applications:

Compound Name Core Structure Synthesis Method Yield Key Properties Applications References
4-(1H-1,2,3-Triazol-1-yl)pyridin-3-amine Pyridine + 1,2,3-triazole + amine Likely CuAAC N/A High synthetic utility (building block) Pharmaceuticals, agrochemicals
Compounds 1a & 1b (tert-butyl derivatives) Oxazolidinone + triazole + fluorophenyl Multi-step coupling N/A Degrades in simulated gastric fluid Antibacterial agents (unstable in acidic conditions)
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine Pyrazole + pyridine + amine Copper-catalyzed coupling 17.9% Yellow solid, m.p. 104–107°C Intermediate for kinase inhibitors
N-(3,4-Dichlorophenyl)-5-(pyridin-3-yl)-1,2,4-triazol-3-amine 1,2,4-Triazole + pyridine + amine Condensation (Procedure B) 59% Tautomeric (1-H:2-H = 7:3) Anticancer agent
2-(4-(Estradiol)-1H-1,2,3-triazol-1-yl)propane-1,3-diamine dihydrochloride Estradiol + triazole + diamine CuAAC + deprotection 95% (after HCl) High purity, hormone conjugate Targeted drug delivery

Key Observations

Structural Variations and Stability: The pyridine-triazole-amine scaffold in this compound contrasts with oxazolidinone-based triazoles (Compounds 1a/1b), which exhibit instability in gastric fluid due to hydrolytic degradation . This highlights the importance of substituents on stability. Pyrazole analogs (e.g., N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine) show lower synthetic yields (17.9%) compared to triazole derivatives synthesized via CuAAC (>95% in estradiol conjugate) .

Biological Activity :

  • 1,2,4-Triazole isomers (e.g., N-(3,4-dichlorophenyl)-5-(pyridin-3-yl)-1,2,4-triazol-3-amine) demonstrate tautomerism, which may influence binding to biological targets like kinases or DNA .
  • Triazole-estradiol conjugates leverage click chemistry for targeted drug delivery, showcasing the scaffold’s adaptability in prodrug design .

Synthetic Efficiency: CuAAC remains the gold standard for 1,2,3-triazole synthesis due to regioselectivity and high yields . In contrast, non-click methods (e.g., copper-catalyzed coupling for pyrazoles) face challenges in efficiency .

Biological Activity

4-(1H-1,2,3-triazol-1-yl)pyridin-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of pyridine derivatives with azides or other triazole precursors via click chemistry. This method is favored for its efficiency and the ability to produce a variety of triazole derivatives with different substituents. The resulting compounds are often characterized using techniques such as NMR spectroscopy and mass spectrometry.

Antimicrobial Activity

One of the most notable biological activities of this compound is its antimicrobial properties. Studies have shown that derivatives containing the triazole moiety exhibit significant activity against various bacterial and fungal strains.

Microorganism MIC (µg/mL) Reference
Candida albicans≤ 25
Staphylococcus aureus0.4 - 0.8
Escherichia coli10 - 20

The compound has been reported to show greater efficacy than traditional antifungal agents like fluconazole against certain strains of Candida, indicating its potential as a novel antifungal treatment.

Anticancer Activity

Research has also highlighted the anticancer potential of triazole derivatives. For instance, some studies have indicated that compounds similar to this compound can induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and cell cycle arrest.

Cell Line IC50 (µM) Reference
HL-60 (leukemia)3.4
H460 (lung cancer)7.69
MDA-MB-231 (breast cancer)25.1

The selective toxicity towards cancer cells compared to normal cells suggests that these compounds could be developed into targeted cancer therapies.

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is highly influenced by their structural characteristics. Modifications in the pyridine or triazole rings can significantly alter their potency and selectivity. For example, substituents at specific positions on the pyridine ring have been shown to enhance antibacterial activity while maintaining low cytotoxicity.

Case Studies

Several case studies have demonstrated the effectiveness of this compound in various biological assays:

  • Antifungal Efficacy : A study evaluated a series of triazole derivatives against clinical isolates of Candida. The most active compounds showed MIC values significantly lower than those of fluconazole, suggesting a promising alternative for treating candidiasis in immunocompromised patients .
  • Cancer Cell Line Studies : In vitro studies on HL-60 and MDA-MB-231 cell lines revealed that certain triazole derivatives could induce apoptosis through ROS-mediated pathways, providing insights into their mechanism of action as potential anticancer agents .

Q & A

Q. What are the preferred synthetic routes for 4-(1H-1,2,3-triazol-1-yl)pyridin-3-amine, and how are reaction conditions optimized?

The compound is commonly synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a robust "click chemistry" method. Key steps include:

  • Reacting a pyridine-3-amine derivative with a terminal alkyne and an azide under Cu(I) catalysis .
  • Optimizing solvent (e.g., DMSO or DMF), temperature (room temperature to 50°C), and catalyst loadings (e.g., CuBr or CuI) to maximize yield .
  • Purification via column chromatography or recrystallization, with structural confirmation by 1H^1H-NMR and HRMS .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR): 1H^1H- and 13C^13C-NMR confirm regioselectivity of the triazole ring and substitution patterns on the pyridine moiety .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight and isotopic patterns .
  • X-ray Crystallography: Resolves bond angles and torsional strain between the triazole and pyridine rings, critical for understanding conformational stability .

Q. How is the compound screened for preliminary biological activity?

  • Enzyme Inhibition Assays: Test against kinases or phosphatases using fluorescence-based or radiometric assays .
  • Cellular Viability Assays: Evaluate cytotoxicity in cancer cell lines (e.g., MTT assay) .
  • Surface Plasmon Resonance (SPR): Measures binding affinity to target proteins .

Advanced Research Questions

Q. How can crystallographic refinement challenges (e.g., twinning or disorder) be addressed during structural analysis?

  • Use SHELXL for high-resolution refinement, employing restraints for disordered regions and leveraging the TWIN command for twinned crystals .
  • Validate hydrogen bonding and π-π stacking interactions using PLATON or Mercury software .
  • Cross-validate with spectroscopic data to resolve ambiguities in electron density maps .

Q. How can contradictory biological activity data (e.g., varying IC50_{50}50​ values across assays) be resolved?

  • Assay Replication: Control for variables like buffer pH, ionic strength, and ATP concentration in kinase assays .
  • Metabolic Stability Tests: Use liver microsomes to assess compound degradation rates, which may explain inconsistent in vitro/in vivo results .
  • Molecular Dynamics Simulations: Model protein-ligand interactions to identify conformational changes affecting binding .

Q. What strategies optimize the compound’s structure-activity relationship (SAR) for enhanced target selectivity?

  • Scaffold Modulation: Introduce substituents at the pyridine C4 position to modulate steric bulk and electronic effects .
  • Isosteric Replacements: Replace the triazole with tetrazole or imidazole rings to evaluate impact on binding kinetics .
  • Free-Wilson Analysis: Quantify contributions of individual substituents to activity using multivariate regression .

Q. How does the compound’s tautomeric equilibrium (1H vs. 2H-triazole) influence its reactivity and binding?

  • Computational Studies: Use DFT (e.g., Gaussian) to calculate energy differences between tautomers and predict dominant forms in solution .
  • pH-Dependent NMR: Monitor chemical shift changes to identify tautomeric preferences under physiological conditions .
  • Crystallographic Data: Compare solid-state (X-ray) and solution (NMR) structures to assess environmental effects .

Q. What synthetic modifications improve solubility without compromising bioactivity?

  • PEGylation: Attach polyethylene glycol (PEG) chains to the pyridine nitrogen .
  • Salt Formation: Synthesize hydrochloride or mesylate salts to enhance aqueous solubility .
  • Prodrug Design: Introduce enzymatically cleavable groups (e.g., esters) for targeted release .

Methodological Best Practices

  • Crystallography: Always collect data at low temperature (e.g., 100 K) to minimize thermal motion artifacts .
  • Click Chemistry: Use tris(triazolylmethyl)amine ligands (e.g., TBTA) to accelerate CuAAC and reduce side reactions .
  • Data Reproducibility: Archive raw NMR, HRMS, and crystallographic data in public repositories (e.g., Cambridge Structural Database) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.